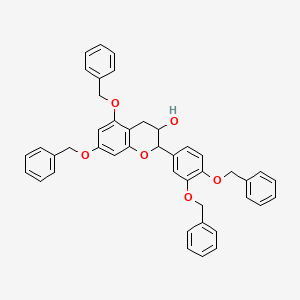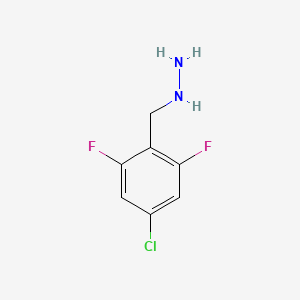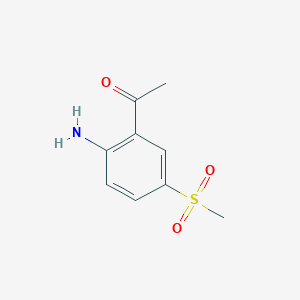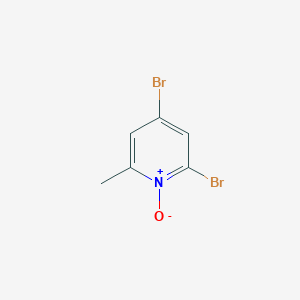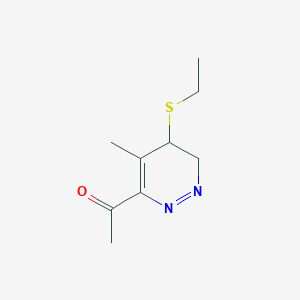
Methyl(s)-4-aminochromane-7-carboxylatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(s)-4-aminochromane-7-carboxylatehydrochloride is a synthetic organic compound that belongs to the class of chromane derivatives Chromane derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(s)-4-aminochromane-7-carboxylatehydrochloride typically involves the following steps:
Formation of the Chromane Ring: The chromane ring is synthesized through a cyclization reaction involving a phenol derivative and an aldehyde or ketone under acidic or basic conditions.
Esterification: The carboxylate group is introduced through esterification reactions involving carboxylic acids or their derivatives.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
Methyl(s)-4-aminochromane-7-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the chromane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted chromane derivatives, which can exhibit different biological and chemical properties.
科学的研究の応用
Methyl(s)-4-aminochromane-7-carboxylatehydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Pharmacology: Research focuses on understanding its pharmacokinetics and pharmacodynamics to develop new drugs.
作用機序
The mechanism of action of Methyl(s)-4-aminochromane-7-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Modulate Receptors: Interact with cellular receptors to alter signal transduction processes.
Affect Gene Expression: Influence the expression of genes involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
4-Aminochromane Derivatives: Compounds with similar structures but different substituents at the 4-position.
Chromane Carboxylates: Compounds with carboxylate groups at different positions on the chromane ring.
Chromane Hydrochlorides: Compounds with hydrochloride salts of various chromane derivatives.
Uniqueness
Methyl(s)-4-aminochromane-7-carboxylatehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
methyl (4S)-4-amino-3,4-dihydro-2H-chromene-7-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)7-2-3-8-9(12)4-5-15-10(8)6-7/h2-3,6,9H,4-5,12H2,1H3/t9-/m0/s1 |
InChIキー |
MYTMBSZOIXTIDU-VIFPVBQESA-N |
異性体SMILES |
COC(=O)C1=CC2=C(C=C1)[C@H](CCO2)N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)C(CCO2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Calcium;3-hydroxy-4-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylate](/img/structure/B13121080.png)
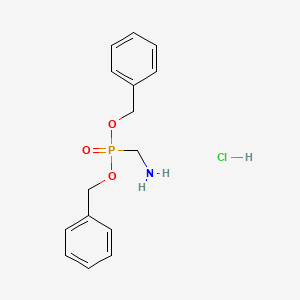
![prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13121104.png)

![n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B13121117.png)
